2-(4-Fluorophenylthio)-5-nitroaniline
Description
2-(4-Fluorophenylthio)-5-nitroaniline is a nitroaniline derivative characterized by a fluorine-substituted phenylthio group at the 2-position and a nitro group at the 5-position of the aniline ring. It is primarily synthesized via the reaction of this compound hydrochloride with n-butyl nitrite in acetic acid, followed by copper-mediated reduction .
Properties
Molecular Formula |
C12H9FN2O2S |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-5-nitroaniline |
InChI |
InChI=1S/C12H9FN2O2S/c13-8-1-4-10(5-2-8)18-12-6-3-9(15(16)17)7-11(12)14/h1-7H,14H2 |
InChI Key |
ATKKRTLSDPQYGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(C=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
Nitroaniline derivatives with fluorine or other substituents at varying positions exhibit distinct physicochemical and pharmacological properties. Below is a comparison with structurally related compounds:
Table 1: Comparison of Fluoro-Nitroaniline Isomers
Key Observations :
- Positional Effects : The position of the nitro and fluorine groups significantly impacts melting points and reactivity. For example, 4-fluoro-2-nitroaniline (mp 92.5–95°C) and 4-fluoro-3-nitroaniline (mp 96–98°C) exhibit higher thermal stability than 2-fluoro-5-nitroaniline (mp 99–101°C) .
- Electronic Effects : The fluorine atom’s electron-withdrawing nature enhances the nitro group’s electrophilicity, influencing reactivity in coupling reactions .
Substituent Variations in Nitroaniline Derivatives
Replacing the fluorophenylthio group with other substituents alters solubility, bioavailability, and synthetic utility:
Table 2: Impact of Substituent Variation
Key Observations :
- Phenoxy vs. Phenylthio: Phenoxy-substituted derivatives (e.g., 3-(4-chlorophenoxy)-5-nitroaniline) exhibit higher polarity compared to phenylthio analogs, affecting solubility in organic solvents .
- Chloro-Fluoro Synergy : 4-Chloro-2-fluoro-5-nitroaniline demonstrates synergistic electronic effects, making it a versatile intermediate in pesticide synthesis .
Piperidine and Morpholine Derivatives
Incorporation of cyclic amines modifies steric and electronic profiles:
Table 3: Piperidine/Morpholine-Substituted Nitroanilines
Key Observations :
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., 2-(4-methylpiperazin-1-yl)-5-nitroaniline) exhibit better water solubility due to the additional nitrogen atom, enhancing bioavailability in drug design .
- Morpholine Derivatives : Morpholine-substituted nitroanilines are valued for their stability in acidic conditions, making them suitable for industrial applications .
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